
2-Iodo-5-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-methylhex-1-ene is an organic compound with the molecular formula C7H13I It is an alkene with an iodine atom attached to the second carbon and a methyl group attached to the fifth carbon of the hexene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylhex-1-ene can be achieved through several methods. One common approach involves the iodination of 5-methylhex-1-ene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens (e.g., Br2), hydrogen halides (e.g., HCl), and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) for halogen addition.
Oxidation: m-CPBA in dichloromethane (CH2Cl2) for epoxidation.
Major Products Formed
Substitution: 2-Hydroxy-5-methylhex-1-ene, 2-Cyano-5-methylhex-1-ene.
Addition: 2,3-Dibromo-5-methylhexane.
Oxidation: 2-Iodo-5-methylhexane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-methylhex-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-5-methylhex-1-ene can be compared with other similar compounds such as:
2-Bromo-5-methylhex-1-ene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
2-Chloro-5-methylhex-1-ene: Contains a chlorine atom instead of iodine, leading to variations in reactivity and applications.
5-Methylhex-1-ene: Lacks the halogen substituent, resulting in different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
116544-99-1 |
|---|---|
Molekularformel |
C7H13I |
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
2-iodo-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13I/c1-6(2)4-5-7(3)8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
PEBRWHDILMGONW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
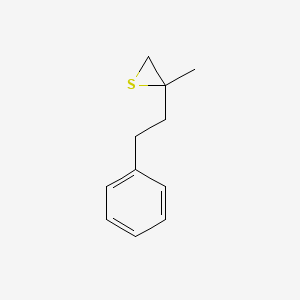
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
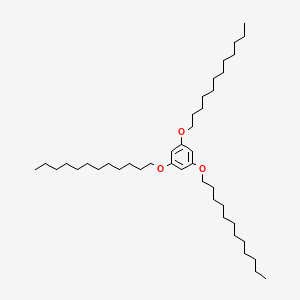
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
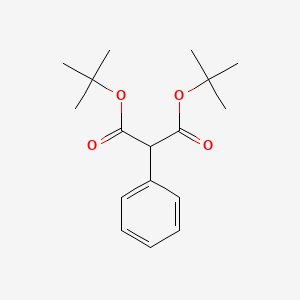
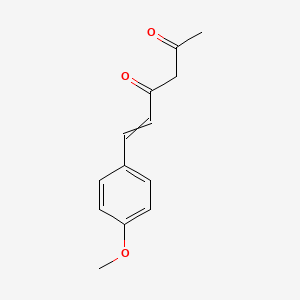
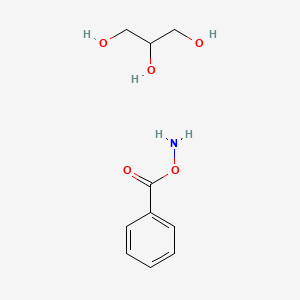

![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
